![molecular formula C14H13ClF3N3 B2549542 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline CAS No. 937604-47-2](/img/structure/B2549542.png)
3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
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Overview
Description
3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound that features a trifluoromethyl group, a chloro substituent, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13ClF3N3
- Molecular Weight : 315.72 g/mol
- CAS Number : 937604-47-2
The compound features a chloro group and a trifluoromethyl group, which are known to enhance biological activity and lipophilicity, making it suitable for pharmaceutical applications.
Anticancer Activity
Research has shown that compounds similar to 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibit potent anticancer properties. For instance:
- A study evaluated the compound's efficacy against various human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant cell growth inhibition rates, suggesting potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound exhibited considerable antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings indicate the potential of this compound in developing new antimicrobial agents .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices. Its ability to act as a charge transport material makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Synthesis and Characterization
A comprehensive study focused on synthesizing derivatives of this compound revealed that modifications in its structure could lead to enhanced biological activities. Techniques like NMR spectroscopy and mass spectrometry were employed for characterization, confirming the structural integrity and purity of synthesized compounds .
Case Study 2: In Vivo Efficacy Testing
In vivo studies further assessed the anticancer potential of the compound in animal models. Results indicated a dose-dependent response in tumor growth inhibition, reinforcing its potential as a therapeutic agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indazole ring can facilitate interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the indazole ring.
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: This compound contains the indazole ring and trifluoromethyl group but lacks the chloro substituent.
Uniqueness
3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is unique due to the combination of its functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C14H13ClF3N3
- Molecular Weight : 315.72 g/mol
- CAS Number : 937604-47-2
Anticancer Properties
Recent studies have indicated that derivatives of indazole compounds exhibit notable anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Compound | Cell Line | IC50 (nM) | Activity |
---|---|---|---|
Compound A | A431 | 10.2 | Strong EGFR inhibitor |
Compound B | NCI-H1975 | 16.1 | Effective against EGFR mutations |
Compound C | HT29 | 25.8 | Moderate activity |
The structure of these compounds often influences their potency against cancer cells. For example, the presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances their binding affinity to target proteins involved in cell proliferation and survival pathways .
The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. The compound may also induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the indazole ring significantly affect biological activity. Substituents at specific positions can enhance or diminish the compound's efficacy:
- Electron-Withdrawing Groups : Increase potency by stabilizing negative charges during interactions with target proteins.
- Alkyl Substituents : May improve lipophilicity and cellular uptake.
Case Studies
In a notable case study involving a series of indazole derivatives, it was found that compounds with a 4-position substitution on the indazole ring exhibited superior activity against various cancer cell lines compared to those with substitutions at other positions. This highlights the importance of precise structural modifications in drug design .
Properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJLYGVIHJFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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